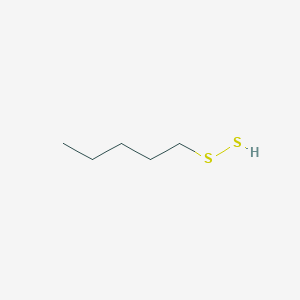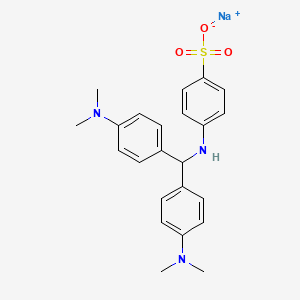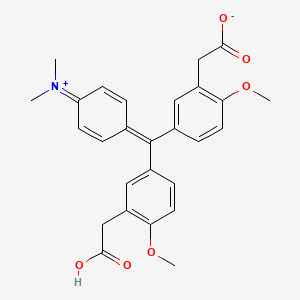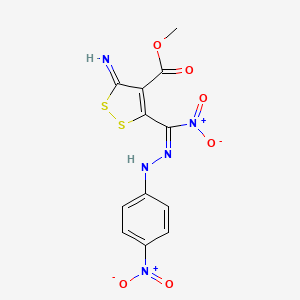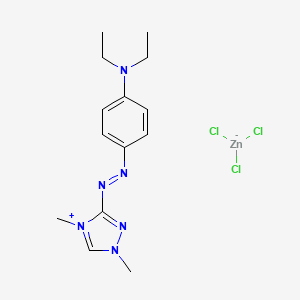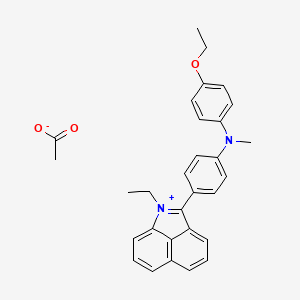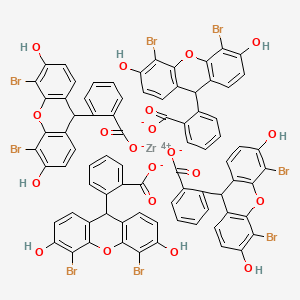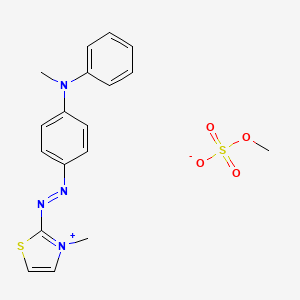
alpha-Phenyl-alpha-(3-(1-pyrrolidinyl)prop-1-ynyl)toluene-alpha-olphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butinoline phosphate is an anticholinergic drug primarily used as an antispasmodic agent. It is known for its ability to inhibit excessive vagal nerve activity, thereby reducing gastric acid secretion and alleviating spasmodic pain in the gastrointestinal tract, gallbladder, bile ducts, and urinary tract .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butinoline phosphate typically involves the reaction of butinoline with phosphoric acid. The process requires precise control of temperature and pH to ensure the formation of the desired phosphate ester. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of butinoline phosphate involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Butinoline phosphate undergoes various chemical reactions, including:
Oxidation: Butinoline phosphate can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert butinoline phosphate into its reduced forms.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include various derivatives of butinoline phosphate, which can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Butinoline phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying anticholinergic agents.
Biology: Investigated for its effects on cellular processes and neurotransmitter regulation.
Medicine: Studied for its potential therapeutic applications in treating gastrointestinal disorders, spasms, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Wirkmechanismus
Butinoline phosphate exerts its effects by inhibiting the activity of the vagus nerve, which reduces the secretion of gastric acid and alleviates spasmodic pain. It acts on muscarinic receptors, blocking the action of acetylcholine, a neurotransmitter involved in the stimulation of smooth muscle contraction. This inhibition leads to a decrease in muscle spasms and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: Another anticholinergic agent used to treat spasms and reduce gastric acid secretion.
Hyoscyamine: Similar in action to atropine, used for gastrointestinal disorders.
Scopolamine: Used to treat motion sickness and postoperative nausea .
Uniqueness
Butinoline phosphate is unique in its specific action on the gastrointestinal tract and its ability to reduce spasmodic pain without significant side effects. Its phosphate ester form enhances its solubility and bioavailability, making it more effective in clinical applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
57248-89-2 |
|---|---|
Molekularformel |
C20H22NO4P |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
(1,1-diphenyl-4-pyrrolidin-1-ylbut-2-ynyl) dihydrogen phosphate |
InChI |
InChI=1S/C20H22NO4P/c22-26(23,24)25-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21/h1-6,10-13H,7-8,15-17H2,(H2,22,23,24) |
InChI-Schlüssel |
JYHYNWDPSMBHNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)OP(=O)(O)O |
Verwandte CAS-Nummern |
54118-66-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


